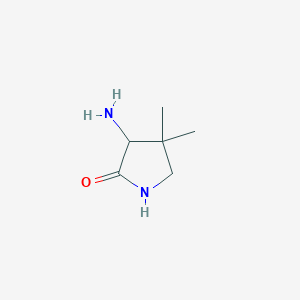
3-Amino-4,4-dimethylpyrrolidin-2-one
Vue d'ensemble
Description
3-Amino-4,4-dimethylpyrrolidin-2-one is a compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Amino-4,4-dimethylpyrrolidin-2-one consists of a pyrrolidin-2-one ring with two methyl groups attached to the 4th carbon and an amino group attached to the 3rd carbon .Applications De Recherche Scientifique
Pharmacology: Enzyme Inhibition and Receptor Modulation
3-Amino-4,4-dimethylpyrrolidin-2-one: has been identified as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural similarity to pyrrolidine alkaloids, which are known for their diverse biological activities, makes it a valuable scaffold in drug design . For instance, it can be used to create enzyme inhibitors that target specific pathways in diseases or to modulate receptor activity, potentially leading to new treatments for conditions such as cancer, diabetes, and neurodegenerative disorders.
Material Science: Polymer Synthesis and Modification
In material science, this compound serves as a building block for the synthesis of polymers with unique properties. Its incorporation into polymer chains can lead to materials with enhanced durability, flexibility, or specific interactions with other molecules. This has implications for the development of new materials for medical implants, electronic devices, and environmentally friendly packaging solutions .
Chemical Synthesis: Building Blocks for Diverse Compounds
The versatility of 3-Amino-4,4-dimethylpyrrolidin-2-one in chemical synthesis is notable. It acts as a precursor for the generation of a wide range of functionalized pyrrolidones, which are crucial in the production of diverse chemical entities. These entities find applications in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biochemistry: Cofactor Synthesis and Metabolic Pathways
In biochemistry, this compound has been linked to the biosynthesis of mycofactocin, a redox cofactor in bacteria. It is involved in oxidative deamination reactions that are crucial for the metabolic pathways of certain bacteria, which could be exploited for the development of new antibiotics or other antimicrobial agents .
Medicinal Chemistry: Drug Discovery and Development
In medicinal chemistry, 3-Amino-4,4-dimethylpyrrolidin-2-one is utilized for the multigram synthesis of ß-lactam derivatives, which are important structural motifs in many drugs. Its role in the development of new therapeutic agents, particularly antibiotics and anticancer drugs, is significant due to its ability to mimic key biological structures .
Industrial Uses: Pharmaceutical Intermediates
Industrially, this compound is used as an intermediate in the synthesis of pharmaceuticals. It plays a role in the production of allosteric enhancers for receptor activity, which can lead to the development of drugs with improved efficacy and reduced side effects .
Research in Medicinal Chemistry: Structural Motifs
In research focused on medicinal chemistry, 3-Amino-4,4-dimethylpyrrolidin-2-one is a critical component for the synthesis of monocyclic ß-lactams. These structures are essential for creating new drugs with potential pharmacological activities, including antibacterial, anticancer, and cholesterol absorption inhibitory activities .
Safety and Hazards
The safety data sheet for a related compound, 4,4-dimethylpyrrolidin-2-one, indicates that it is classified as a flammable liquid (Category 3), H226. It has acute toxicity when swallowed (Category 4), H302, inhaled (Category 3), H331, or in contact with skin (Category 3), H311. It also causes severe skin burns and eye damage (Category 1), H314 .
Propriétés
IUPAC Name |
3-amino-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAQEBLCVPBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4-dimethylpyrrolidin-2-one | |
CAS RN |
1248826-55-2 | |
| Record name | 3-amino-4,4-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of producing enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one?
A1: Enantiopurity is crucial in pharmaceutical development because different enantiomers of a molecule can have different biological activities. While the specific applications of 3-amino-4,4-dimethylpyrrolidin-2-one aren't detailed in these papers, developing a straightforward method for enantiopure synthesis [, ] suggests it could be a valuable building block for chiral drugs or other biologically active compounds.
Q2: What kind of reactions were used to synthesize the compound?
A2: The research describes a "straightforward preparation" involving readily available starting materials and reagents. [, ] While the specifics aren't provided in the titles, the term "straightforward" suggests a synthetic route that is relatively short and efficient. This is important for potential scale-up and cost-effectiveness in drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)












